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molecular formula C13H16N2O4 B1608843 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid CAS No. 78243-27-3

2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid

Cat. No. B1608843
M. Wt: 264.28 g/mol
InChI Key: ISYLQMMLDFSLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08951999B2

Procedure details

A mixture of 10.0 g 2-chloro-5-nitro benzoic acid (50 mmol) and 13 mL 4-methyl-piperidine was refluxed for 2 h, 100 mL 1 N aq. HCl solution was added and it was extracted with 100 mL DCM. The organic phase was dried with Na2SO4, concentrated and purified via chromatography (silica gel, eluent: DCM:MeOH 100:1) to furnish the subtitle compound. MS [m+H]+=265.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:14][CH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>Cl>[CH3:14][CH:15]1[CH2:20][CH2:19][N:18]([C:2]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
13 mL
Type
reactant
Smiles
CC1CCNCC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
it was extracted with 100 mL DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via chromatography (silica gel, eluent: DCM:MeOH 100:1)

Outcomes

Product
Name
Type
product
Smiles
CC1CCN(CC1)C1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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